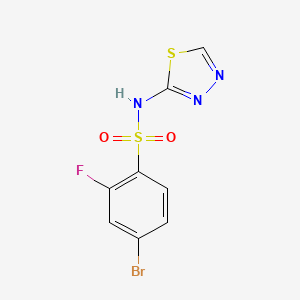

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

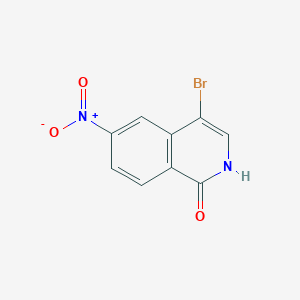

“4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 1715248-13-7 . It has a molecular weight of 338.18 . The IUPAC name for this compound is 4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrFN3O2S2/c9-5-1-2-7 (6 (10)3-5)17 (14,15)13-8-12-11-4-16-8/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis and Characterization in Photodynamic Therapy

A compound structurally related to 4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has been synthesized and characterized for potential application in photodynamic therapy (PDT) for cancer treatment. This research highlights the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic Activity

Another study focused on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including compounds structurally akin to 4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, as potential antidiabetic agents. These compounds demonstrated significant antidiabetic activity, offering a promising foundation for future drug discovery efforts (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Kynurenine 3-Hydroxylase Inhibition

Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the chemical , has led to the discovery of high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for exploring the kynurenine pathway's pathophysiological role following neuronal injury, with implications for treating neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Anti-inflammatory and Antimicrobial Properties

A study synthesizing pyrazolyl benzenesulfonamide derivatives, which share a functional group with 4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, evaluated these compounds for anti-inflammatory and antimicrobial activities. Some derivatives exceeded the anti-inflammatory activity of indomethacin, a standard drug, and also demonstrated superior gastrointestinal safety profiles. Additionally, select compounds exhibited comparable antibacterial activity against Escherichia coli and Staphylococcus aureus (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Propriétés

IUPAC Name |

4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3O2S2/c9-5-1-2-7(6(10)3-5)17(14,15)13-8-12-11-4-16-8/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOJZVDVNDWPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2662785.png)

![N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2662787.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2662789.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2662790.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2662793.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)

![4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2662802.png)

![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)